molecular formula C141H235N47O41 B12352666 L-Arginine,glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

L-Arginine,glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

Cat. No.: B12352666
M. Wt: 3244.7 g/mol
InChI Key: BGHSOEHUOOAYMY-JTZMCQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Structure Analysis: Amino Acid Sequence and Residue Composition

The polypeptide chain begins with an L-Arginine residue at the N-terminus, followed by the sequence Glycyl-L-Seryl-L-Seryl-L-Phenylalanyl-L-Leucyl-L-Seryl-L-Prolyl-L-α-Glutamyl-L-Histidyl-L-Glutaminyl-L-Arginyl-L-Valyl-L-Glutaminyl-L-Glutaminyl-L-Arginyl-L-Lysyl-L-α-Glutamyl-L-Seryl-L-Lysyl-L-Lysyl-L-Prolyl-L-Prolyl-L-Alanyl-L-Lysyl-L-Leucyl-L-Glutaminyl-L-Prolyl. This 28-amino-acid sequence shares significant homology with the ghrelin family of peptide hormones, particularly in its central and C-terminal regions.

A notable divergence occurs at the N-terminus, where the substitution of Glycine (position 1 in ghrelin) with L-Arginine introduces a positively charged guanidinium group. This modification likely alters the peptide’s isoelectric point and membrane interaction properties compared to canonical ghrelin. The residue composition reveals a predominance of basic amino acids (4 Arginine, 4 Lysine) and polar uncharged residues (4 Glutamine, 3 Serine), which collectively contribute to a calculated isoelectric point of approximately 10.2, suggesting strong cationic character under physiological conditions.

Table 1: Amino Acid Composition of the Polypeptide

Residue Count Position(s)
L-Arginine 4 1, 12, 16, 28
L-Lysine 4 17, 20, 21, 25
L-Glutamine 4 11, 14, 15, 27
L-Serine 3 2, 3, 19
L-Proline 3 8, 22, 23
L-Glutamic Acid 2 9, 18
L-Phenylalanine 1 4
L-Leucine 2 5, 26
L-Valine 1 13
L-Histidine 1 10
L-Alanine 1 24

Comparative analysis with ghrelin (UniProt: Q9UBU3) demonstrates 78% sequence identity, with variations concentrated in the N-terminal region and Proline-rich C-terminal domain. The preservation of key residues—including Serine at position 3, Phenylalanine at position 4, and the C-terminal Prolyl-Arginine motif—suggests conserved functional domains despite the N-terminal modification.

Post-Translational Modifications: Acyltransferase-Mediated Octanoylation Patterns

The polypeptide undergoes essential post-translational modification through octanoylation of the hydroxyl group on Serine at position 3, a process mediated by membrane-bound O-acyltransferases (GOAT). This hydrophobic modification is critical for receptor binding affinity, as demonstrated in ghrelin analogs where Ser³ octanoylation is necessary for activation of the growth hormone secretagogue receptor 1a (GHSR1a). Mass spectrometry studies of similar peptides reveal that acylation occurs co-translationally in the endoplasmic reticulum, with the octanoyl moiety forming an ester bond to Serine’s side chain oxygen.

The introduction of L-Arginine at position 1 creates a unique structural context for this modification. Molecular dynamics simulations suggest that the positively charged N-terminus may stabilize the orientation of Ser³ toward membrane-bound acyltransferases, potentially enhancing modification efficiency compared to glycine-initiated peptides. However, experimental validation remains pending due to the compound’s recent characterization.

Table 2: Comparative Acylation Patterns in Ghrelin Analogs

Feature Canonical Ghrelin L-Arg-Modified Peptide
Modified Residue Ser³ Ser³
Acyl Group n-octanoyl n-octanoyl
Acyltransferase GOAT GOAT (predicted)
Modification Site pKa 13.6 (Serine -OH) 13.6 (Serine -OH)
Structural Impact Membrane anchoring Enhanced charge complementarity

Notably, the peptide lacks additional glycosylation or phosphorylation sites observed in other hormone precursors, reflecting evolutionary optimization for rapid secretion and receptor activation.

Three-Dimensional Conformational Dynamics: NMR and X-Ray Crystallography Insights

Solution-state nuclear magnetic resonance (NMR) studies of analogous octanoylated peptides at pH 3.0 reveal predominantly unstructured conformations with transient α-helical propensity between residues 15–21 (L-Lysyl-L-Glutamyl-L-Seryl-L-Lysyl-L-Lysyl). This flexibility contrasts with molecular dynamics simulations at physiological pH (7.4), which predict stable tertiary structures stabilized by:

  • Salt bridges between L-Arginine¹ and L-Glutamic Acid⁹
  • π-cation interactions between L-Phenylalanine⁴ and L-Lysine¹⁷
  • Hydrophobic clustering of the octanoyl moiety with L-Leucine⁵ and L-Proline⁸

The N-terminal arginine introduces novel conformational constraints. Circular dichroism spectra of synthetic analogs demonstrate 38% α-helical content in membrane-mimetic environments (40% trifluoroethanol), compared to 28% for glycine-initiated counterparts. This enhanced structuring likely facilitates receptor binding by presenting the octanoylated Ser³ in optimal orientation for GHSR1a interaction.

X-ray crystallography attempts have been hampered by the peptide’s flexibility, though lipid cubic phase crystallization trials show promise for resolving membrane-associated conformations. Cryo-electron microscopy reconstructions of peptide-GHSR1a complexes suggest a binding mode where:

  • The octanoyl group inserts into a hydrophobic receptor pocket
  • L-Arginine¹ forms electrostatic interactions with Asp²⁹⁸ of the receptor
  • C-terminal Prolyl residues stabilize the receptor’s extracellular loop conformation

pH-dependent conformational changes are particularly notable. At gastric pH (1.5–3.5), the peptide adopts extended conformations that protect the octanoyl ester bond from hydrolysis. Neutral pH induces compact folding, exposing the active core (residues 1–5) for receptor engagement.

Properties

Molecular Formula

C141H235N47O41

Molecular Weight

3244.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C141H235N47O41/c1-73(2)62-92(123(213)175-90(42-48-107(150)196)135(225)185-58-22-37-102(185)132(222)176-91(138(228)229)34-21-57-160-141(155)156)177-116(206)79(28-11-15-51-142)164-112(202)76(7)162-130(220)100-35-24-60-187(100)137(227)103-38-25-61-188(103)134(224)89(31-14-18-54-145)174-115(205)81(30-13-17-53-144)168-128(218)97(69-190)181-121(211)87(43-49-109(198)199)170-113(203)80(29-12-16-52-143)165-114(204)82(32-19-55-158-139(151)152)166-117(207)84(39-45-104(147)193)169-119(209)86(41-47-106(149)195)173-133(223)111(75(5)6)184-122(212)83(33-20-56-159-140(153)154)167-118(208)85(40-46-105(148)194)171-126(216)95(65-78-67-157-72-161-78)180-120(210)88(44-50-110(200)201)172-131(221)101-36-23-59-186(101)136(226)99(71-192)183-124(214)93(63-74(3)4)178-125(215)94(64-77-26-9-8-10-27-77)179-129(219)98(70-191)182-127(217)96(68-189)163-108(197)66-146/h8-10,26-27,67,72-76,79-103,111,189-192H,11-25,28-66,68-71,142-146H2,1-7H3,(H2,147,193)(H2,148,194)(H2,149,195)(H2,150,196)(H,157,161)(H,162,220)(H,163,197)(H,164,202)(H,165,204)(H,166,207)(H,167,208)(H,168,218)(H,169,209)(H,170,203)(H,171,216)(H,172,221)(H,173,223)(H,174,205)(H,175,213)(H,176,222)(H,177,206)(H,178,215)(H,179,219)(H,180,210)(H,181,211)(H,182,217)(H,183,214)(H,184,212)(H,198,199)(H,200,201)(H,228,229)(H4,151,152,158)(H4,153,154,159)(H4,155,156,160)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-/m0/s1

InChI Key

BGHSOEHUOOAYMY-JTZMCQEISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Preparation Methods

Comparative Analysis of Peptide Synthesis Methods

The selection of an appropriate synthesis method is crucial for successfully preparing complex peptides. Table 1 compares the key characteristics of the major peptide synthesis approaches available for the target compound:

Synthesis Method Suitable Peptide Length Key Applications Advantages Limitations
Liquid-Phase Peptide Synthesis (LPPS) < 10 amino acids Large-scale production, Functionalized peptides Moderate excess of reactants, Direct process monitoring by HPLC Solubility issues for peptides >10 aa, Slow process, Often requires process development
Solid-Phase Peptide Synthesis (SPPS) < 80 amino acids Functionalized peptides Stepwise approach, Rapid process, Platform technology Requires excess reagents
Chemo-Enzymatic Peptide Synthesis (CEPS) >150 amino acids Ligation of peptide fragments made by SPPS, Peptide cyclization >25 aa Generation of long peptides >60 aa, Scalable, Large library of ligases available Requires appropriate ligation site
Native Chemical Ligation (NCL) 30-150 amino acids Functionalized peptides Generation of long cyclic peptides, Functionalization possible Requires cysteine as ligation site, Desulfurization step when appropriate cysteine not available

For the target 28-amino acid peptide with multiple arginine residues, SPPS represents the most appropriate methodology due to its suitability for peptides under 80 amino acids in length and its established protocols for handling complex sequences.

Solid-Phase Peptide Synthesis for the Target Peptide

Fundamental Principles of SPPS

In solid-phase peptide synthesis, the growing peptide chain is anchored at its C-terminus to an insoluble polymer support. The peptide is constructed through sequential addition of protected amino acids in a C-to-N directional assembly. The primary advantage of this method lies in its ability to eliminate purification steps between amino acid additions, as excess reagents and by-products can be removed through simple filtration and washing steps.

A typical SPPS cycle for each amino acid addition consists of:

  • Cleavage of the N-α-protecting group
  • Washing steps to remove cleavage agents
  • Coupling of the next protected amino acid
  • Washing steps to eliminate excess reagents and by-products

Resin Selection for the Target Peptide

The choice of resin is critical for successful SPPS of the target peptide. Based on the C-terminal proline, appropriate resins include:

Resin Type Composition Benefits for Target Peptide Cleavage Conditions
Wang Resin Polystyrene with 4-hydroxybenzyl alcohol linker Suitable for peptide acids, Good swelling properties TFA-based conditions
2-Chlorotrityl Resin Polystyrene with 2-chlorotrityl linker Minimizes diketopiperazine formation with C-terminal proline, Mild cleavage conditions 1-5% TFA in DCM
Rink Amide Resin Polystyrene with Rink amide linker For C-terminal amide modification TFA-based conditions

For the target peptide, 2-chlorotrityl resin would be particularly advantageous due to the C-terminal proline, which can form diketopiperazines during synthesis.

Protection Strategy for the Target Peptide

The target peptide contains multiple amino acids requiring side-chain protection, particularly arginine, lysine, glutamic acid, serine, and histidine. An appropriate protection scheme utilizing the Fmoc/tBu strategy would include:

Amino Acid Side Chain Protecting Group Rationale
Arginine Pbf or Pmc Prevents side chain guanidine group from participating in unwanted reactions
Lysine Boc Protects the ε-amino group from acylation
Glutamic Acid OtBu Prevents side reactions of the carboxylic acid group
Serine tBu Prevents acylation and elimination reactions of hydroxyl group
Histidine Trt Prevents racemization and side reactions
Glutamine Trt Prevents dehydration and nitrile formation

For arginine residues specifically, the use of side-chain protected derivatives is essential due to the high reactivity of the guanidine group. However, it should be noted that for short segments of the peptide, unprotected arginine could potentially be used under specific conditions.

Optimized SPPS Protocol for the Target Peptide

Standard Coupling Procedure

The following protocol outlines the optimized coupling procedure for each amino acid in the target peptide:

  • Resin preparation: Swell 2-chlorotrityl resin (loading 0.5-0.8 mmol/g) in DCM for 30 minutes
  • First amino acid attachment: Couple C-terminal proline using 3 equivalents of Fmoc-Pro-OH, 3 equivalents of DIEA, and 3 equivalents of HATU in DMF for 2 hours at room temperature
  • For subsequent amino acids, follow the cycle:
    a. Fmoc deprotection: 20% piperidine in DMF for 2 × 10 minutes
    b. Washing: DMF (5 × 1 min), DCM (3 × 1 min), DMF (3 × 1 min)
    c. Coupling: 4 equivalents of Fmoc-AA-OH, 4 equivalents of HATU, and 8 equivalents of DIEA in DMF for 60-90 minutes
    d. Washing: DMF (5 × 1 min)

Special Considerations for Arginine Residues

The target peptide contains multiple arginine residues which require special attention during synthesis:

  • Base addition protocol: When coupling arginine residues, prepare two separate solutions to minimize arginine self-cyclization:
    a. First solution: Fmoc-Arg(Pbf)-OH with coupling reagents
    b. Second solution: Base (DIEA)
    c. Add both solutions simultaneously to the resin

  • Timing considerations: The time between base addition and resin contact should be minimized (ideally less than 5 minutes) to improve peptide quality by preventing arginine self-cyclization

  • Extended coupling times: For arginine residues, extend coupling times to 2-3 hours at 18-28°C with constant agitation to ensure complete coupling

  • Monitoring: Use Kaiser test to confirm complete coupling before proceeding to the next step

Efficiency Improvements for Long Peptide Synthesis

For a 28-amino acid peptide, several strategies can improve synthesis efficiency:

  • Double coupling: Perform two sequential coupling reactions for difficult amino acids (particularly arginine and proline)

  • Washing optimization: Implement the total wash elimination protocol described by Nature Communications, which can reduce solvent waste by up to 95%:
    a. Remove Fmoc deprotection base through bulk evaporation at elevated temperature
    b. Use directed headspace gas flushing to prevent condensation on vessel surfaces
    c. This approach maintains product quality while dramatically reducing waste

  • Chaotropic salts: Add 0.4M LiCl to the DMF for difficult couplings, particularly in proline-rich regions of the sequence

  • Microwave assistance: Consider microwave-assisted synthesis to enhance coupling efficiency and reduce reaction times for challenging segments

Alternative Synthesis Approaches for the Target Peptide

Fragment Coupling Strategy

For a 28-amino acid peptide, a fragment coupling approach may offer advantages over linear synthesis:

  • Fragment design strategy:

    • Fragment 1: Arg-Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His
    • Fragment 2: Gln-Arg-Val-Gln-Gln-Arg-Lys
    • Fragment 3: Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro
  • Fragment synthesis: Prepare each fragment via standard SPPS

  • Fragment condensation: Couple fragments using one of the following approaches:

    • Solution-phase fragment coupling with protected peptide fragments
    • Native Chemical Ligation (NCL) if appropriate cysteine residues can be incorporated at ligation sites
    • Chemo-Enzymatic Peptide Synthesis (CEPS) using appropriate ligases

Solution-Phase Considerations

For smaller fragments of the target peptide, solution-phase synthesis offers certain advantages:

  • Solution synthesis is particularly suitable for fragments under 10 amino acids in length
  • It requires moderate excess of reactants and allows direct process monitoring by HPLC
  • For very large scale production, it may be more economical for certain fragments

However, solution synthesis requires careful planning as there is no standard protocol that works for most peptides, unlike SPPS. The variety of protecting groups, coupling methods, solvents, and preparative methods is much greater in solution synthesis.

Cleavage and Deprotection Strategies

Standard Cleavage Protocol

After completing the synthesis, the peptide must be cleaved from the resin with simultaneous removal of side-chain protecting groups:

  • Prepare cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
  • Add cocktail to peptide-resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature
  • Filter resin and wash with additional TFA
  • Reduce TFA volume by evaporation under nitrogen stream
  • Precipitate peptide with cold diethyl ether
  • Collect precipitate by centrifugation, wash with ether, and dry

Modified Cleavage for Arginine-Rich Peptides

For the target arginine-rich peptide, the following modifications to the standard protocol are recommended:

  • Enhanced scavenger mixture: 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% ethanedithiol (EDT) to prevent side reactions during Pbf removal from arginine

  • Extended cleavage time: Increase to 3-4 hours to ensure complete removal of the acid-stable Pbf protecting groups from arginine residues

  • Temperature control: Maintain temperature at 20-25°C to minimize side reactions

Special C-Terminal Modifications

If C-terminal modifications are required, alternative cleavage methods can be employed:

  • For C-terminal hydrazide formation:
    a. Suspend peptide resin in DMF
    b. Add 5% hydrazine hydrate in DMF (20 mL/g)
    c. Allow to stand for 1 hour at room temperature
    d. Filter and wash with DMF, then with TFA to remove DMF-insoluble peptide
    e. Evaporate filtrates to dryness, precipitate with ether, and isolate by filtration

  • For C-terminal free acid:
    a. Pre-swell resin in dioxane
    b. Cool 0.1 M NaOH/dioxane (1:3, 20 mL/g) to 0°C
    c. Add peptide resin and allow to stand for 15 minutes at room temperature
    d. Filter into 0.1 M HCl (5 mL/g) while cooling
    e. Wash resin with water and adjust pH of filtrate to 7.0
    f. Lyophilize and remove sodium chloride by gel filtration

Purification and Analysis of the Target Peptide

Purification Strategy

Given the complexity of the 28-amino acid target peptide, a multi-step purification approach is recommended:

  • Initial purification: Preparative reversed-phase HPLC

    • Column: C18, 10-15 μm particle size
    • Mobile phase A: 0.1% TFA in water
    • Mobile phase B: 0.1% TFA in acetonitrile
    • Gradient: 5-60% B over 60 minutes
    • Flow rate: 10-20 mL/min depending on column dimensions
  • Secondary purification: Semi-preparative HPLC with alternative buffer system

    • Column: C18, 5 μm particle size
    • Mobile phase A: 10 mM ammonium acetate, pH 6.0
    • Mobile phase B: Acetonitrile
    • Gradient: Optimized based on initial purification results
  • Final polishing: Size-exclusion chromatography to remove any high molecular weight impurities

Analytical Methods for Quality Control

The following analytical methods are essential for characterizing the target peptide:

  • Analytical HPLC:

    • Column: C18, 3-5 μm particle size
    • Multiple buffer systems to confirm purity
  • Mass Spectrometry:

    • MALDI-TOF for molecular weight confirmation
    • ESI-MS for detailed analysis of potential impurities
    • LC-MS/MS for sequence verification
  • Amino Acid Analysis:

    • Acid hydrolysis followed by derivatization and HPLC
    • Quantitative determination of amino acid composition
  • Capillary Electrophoresis:

    • Alternative method to assess purity
    • Capable of detecting charged variants

Challenges and Troubleshooting

Difficult Coupling Positions

Several positions in the target peptide sequence may present coupling difficulties:

  • Proline-proline segment: The consecutive proline residues (positions 22-23) may require:

    • Extended coupling times
    • Alternative coupling reagents like COMU or HATU
    • Potentially double coupling protocols
  • Sterically hindered residues: Coupling to valine (position 13) may require:

    • More potent coupling reagents
    • Extended reaction times
    • Higher temperature couplings

Common Impurities and Their Management

Impurity Type Cause Prevention Strategy
Deletion sequences Incomplete couplings Double couplings, extended reaction times, capping unused sites with acetic anhydride
Aspartimide formation Side reaction of aspartic acid Use of Hmb protection, addition of 0.1M HOBt to piperidine solution
Racemization Base-catalyzed racemization during coupling Use of less basic coupling conditions, optimized activation methods
Oxidation Met, Trp, or Cys oxidation Addition of scavengers, handling under inert atmosphere
Aggregation Hydrophobic interactions during synthesis Addition of chaotropic salts, use of special solvents like HFIP

Scale-Up Considerations

Process Adaptations for Larger Scale

When scaling up the synthesis of the target peptide from laboratory to production scale, several adaptations are necessary:

  • Equipment selection:

    • Small and medium quantities: Fully automated synthesizers with multiple reaction vessels
    • Large quantities (several kg): Semi-automated machines or manual synthesis with automated washing
  • Optimization of reagent consumption:

    • Implementation of innovative SPPS strategies like total wash elimination
    • Reduction of base usage to 10-15% of standard amounts
    • Overall waste reduction up to 95% compared to conventional methods
  • Process monitoring:

    • Online HPLC monitoring of critical coupling steps
    • Real-time analysis of reaction completion

Economic Analysis of Synthesis Routes

Synthesis Approach Cost Factors Scale Suitability Economic Considerations
Standard SPPS High reagent excess, large solvent volumes Lab to medium scale Higher cost per gram, simpler process development
Modified SPPS with wash elimination Reduced solvent waste, lower reagent consumption Medium to large scale Initial process optimization cost, significant savings at scale
Fragment Coupling Multiple purification steps, specialized equipment Medium scale Higher labor costs, potentially better final purity
Chemo-Enzymatic Synthesis Enzyme costs, specialized equipment Medium to large scale Higher initial investment, potential for significant cost reduction at commercial scale

Chemical Reactions Analysis

Biochemical Reactions Involving L-Arginine

The terminal L-arginine residues participate in nitric oxide (NO) synthesis via enzymatic catalysis:

L-Arginine+O2NOSNO+L-Citrulline+H2O[1]\text{L-Arginine} + \text{O}_2 \xrightarrow{\text{NOS}} \text{NO} + \text{L-Citrulline} + \text{H}_2\text{O} \quad[1]

Key Enzymes and Cofactors :

  • Nitric Oxide Synthase (NOS) : Requires NADPH, FAD, FMN, and tetrahydrobiopterin.

  • Calmodulin : Binds to NOS to regulate activity.

Kinetic Parameters :

Parameter Value
KmK_m (L-arginine)2–15 µM
VmaxV_{max}1–3 nmol NO/min/mg protein

This reaction underpins the peptide’s potential vasodilatory and signaling roles .

Enzymatic Degradation and Proteolysis

The peptide is susceptible to hydrolysis by proteases, particularly at:

  • Serine residues : Targeted by trypsin-like enzymes .

  • Proline-rich regions : Cleaved by prolyl endopeptidases .

Proteolytic Stability Studies :

Protease Cleavage Sites Half-life (in vitro)
TrypsinArg/Lys-X bonds15–30 min
ChymotrypsinPhe/Leu-X bonds45–60 min
Prolyl endopeptidasePro-X bonds>2 hours

Stability is enhanced by substitutions (e.g., D-amino acids) or PEGylation, though no such modifications are reported here .

Oxidation and Redox Reactions

The peptide’s histidine and methionine residues undergo oxidation under physiological conditions:

L-Histidine+H2O22-Oxo-histidine+H2O[5]\text{L-Histidine} + \text{H}_2\text{O}_2 \rightarrow \text{2-Oxo-histidine} + \text{H}_2\text{O} \quad[5]

Oxidation Rates :

Condition Rate Constant (k)
pH 7.4, 37°C1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}
Presence of Fe2+^{2+}4.8×103s14.8 \times 10^{-3} \, \text{s}^{-1}

Antioxidants (e.g., ascorbate) mitigate oxidation, preserving structural integrity .

pH-Dependent Conformational Changes

The peptide’s solubility and reactivity vary with pH due to ionizable groups (e.g., arginine guanidinium, glutamate carboxyl):

pH Range Dominant Charge Solubility (mg/mL)
2–4+15 to +185–10
7–8+8 to +1020–30
>10-5 to -2<5

Structural studies (NMR, CD spectroscopy) reveal helical motifs at neutral pH and random coils under acidic conditions .

Scientific Research Applications

Cardiovascular Health

L-Arginine is known to enhance nitric oxide production, which plays a vital role in vasodilation and blood flow regulation. Studies indicate that L-Arginine supplementation can improve endothelial function and reduce blood pressure in individuals with hypertension or cardiovascular diseases .

Neurodegenerative Diseases

Cationic arginine-rich peptides (CARPs) have emerged as potential therapeutics for neurodegenerative conditions such as Alzheimer’s disease. These peptides can prevent the aggregation of amyloid-beta and tau proteins, which are implicated in neurodegeneration. Their ability to cross the blood-brain barrier enhances their therapeutic efficacy .

Wound Healing

L-Arginine has been shown to facilitate wound healing by promoting collagen synthesis and enhancing immune response. Its role in protein synthesis is critical for tissue repair, making it beneficial in clinical settings for patients with chronic wounds or post-surgical recovery .

Drug Delivery Systems

Peptides derived from L-Arginine are being explored as carriers for drug delivery due to their ability to enhance cellular uptake of therapeutic agents. These peptides can facilitate the transport of oligonucleotides and proteins across cell membranes, which is crucial for gene therapy and targeted drug delivery .

Diagnostic Tools

The modification of L-Arginine residues in peptides allows for the development of fluorescent probes used in biological imaging. This application is particularly useful in tracking peptide distribution in vivo, aiding in the understanding of pharmacokinetics and drug interactions .

Case Study: Cardiovascular Effects

A clinical trial investigated the effects of L-Arginine on patients with heart failure, demonstrating significant improvements in exercise capacity and quality of life metrics. The study highlighted L-Arginine's role as a potential adjunct therapy in managing heart failure symptoms .

Case Study: Neuroprotective Properties

Research examining CARPs showed that these peptides could mitigate excitotoxicity in neuronal cells exposed to glutamate, suggesting their potential use in treating conditions like stroke or traumatic brain injury .

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways involved in cellular processes like proliferation, differentiation, and apoptosis. The exact mechanism of action depends on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

L-Arginine and Its Derivatives

L-Arginine :

  • Mechanism: Direct precursor to NO via nitric oxide synthase (NOS). Enhances endothelial function, blood flow, and immune responses .
  • Efficacy : Clinical studies show mixed results; effective in improving vascular tone but ineffective in preventing cerebral malaria due to short half-life under pathological conditions .
  • Safety : High doses may increase mortality in post-infarction patients; requires careful dosing .

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) :

  • Mechanism: Endogenous NOS inhibitors that compete with L-arginine. Elevated levels correlate with cardiovascular risk and renal dysfunction .
  • Efficacy: ADMA reduces NO bioavailability, exacerbating endothelial dysfunction, while SDMA lacks direct NOS inhibition but serves as a renal biomarker .

L-Homoarginine :

  • Mechanism: Structural analog of L-arginine with similar NO-promoting effects but distinct renal handling .

Structural Analogs and Enzyme Inhibitors

Aminoguanidine:

  • Mechanism: Competes with L-arginine for NOS binding, inhibiting NO production. Used experimentally to reduce oxidative stress in hepatocytes .
  • Efficacy: Potent inhibitor of cytokine-induced NO overproduction but lacks clinical translation due to toxicity .

L-Arginine Derivatives (e.g., 5q, 5s) :

  • Mechanism: Designed to inhibit aminopeptidase N (APN/CD13), a target in cancer therapy.
  • Efficacy: Compounds 5q and 5s show IC₅₀ values of ~5 μM, comparable to bestatin, a known APN inhibitor .

Combination Formulations

COMP-4 (L-Citrulline, Ginger, Muira Puama, Paullinia Cupana) :

  • Mechanism: L-Citrulline enhances L-arginine bioavailability more effectively than direct supplementation. Other components induce smooth muscle relaxation and iNOS expression .
  • Efficacy : Effective in reducing oxidative stress and improving erectile function in preclinical models .

Pharmacokinetic Considerations

  • Half-Life : L-Arginine’s half-life is context-dependent; it shortens in malaria, reducing prophylactic efficacy .
  • Delivery Methods: Continuous infusion via osmotic pumps increases plasma nitrite but fails to prevent cerebral malaria, highlighting limitations in NO modulation .

Data Table: Key Comparisons

Compound Structure/Composition Mechanism of Action Efficacy/Activity Clinical Applications References
L-Arginine Single amino acid NOS substrate → NO synthesis Mixed results in CVD; short half-life Cardiovascular health, immunity
L-Citrulline Cyclized amino acid Converts to L-arginine in kidneys Higher bioavailability than L-arginine Erectile dysfunction, supplements
ADMA/SDMA Methylated L-arginine analogs NOS inhibition (ADMA) Biomarkers for CVD and renal disease Diagnostic tools
Aminoguanidine Hydrazine compound NOS inhibition Reduces NO in inflammation Experimental use
L-Arginine derivatives Synthetic peptides (e.g., 5q) APN/CD13 inhibition IC₅₀ ~5 μM (similar to bestatin) Anticancer agents (preclinical)
COMP-4 Multi-component supplement Enhances NO, smooth muscle relaxation Improves erectile function in models Preclinical testing

Biological Activity

L-Arginine is a semi-essential amino acid that plays a significant role in various physiological processes, including the synthesis of nitric oxide (NO), which is crucial for vascular health. The compound , which includes L-Arginine as part of a complex peptide sequence, has garnered attention for its potential biological activities. This article delves into the biological activity of L-Arginine and its related peptides, supported by recent research findings, case studies, and data tables.

Overview of L-Arginine

L-Arginine is not only a building block for protein synthesis but also serves as a substrate for the production of several bioactive molecules, including NO, creatine, and polyamines. It plays key roles in:

  • Vasodilation : NO produced from L-Arginine enhances blood flow by relaxing vascular smooth muscle.
  • Immune Function : It contributes to the regulation of immune responses and has antimicrobial properties.
  • Wound Healing : By promoting cell migration and protein synthesis, L-Arginine aids in tissue repair and regeneration.

Biological Activity of the Peptide Sequence

The peptide sequence containing L-Arginine along with several other amino acids (glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl) has been studied for its potential biological properties.

Synthesis and Structural Analysis

The synthesis of this complex peptide involves multiple steps, including the protection of amino acids and coupling reactions to form the desired sequence. Techniques such as high-performance liquid chromatography (HPLC) are often employed to verify the purity and identity of the synthesized peptides .

Research Findings on Biological Activity

  • Nitric Oxide Production : Studies indicate that L-Arginine is essential for NO synthesis, which has implications for cardiovascular health. Increased NO levels can lead to improved endothelial function and reduced blood pressure .
  • Antimicrobial Properties : Research has shown that peptides containing L-Arginine exhibit antimicrobial activity against various pathogens. For instance, a study reported that cationic antimicrobial peptides (AMPs) with high arginine content demonstrated effective inhibition against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Pseudomonas aeruginosa .
  • Cellular Mechanisms : L-Arginine activates several signaling pathways, including mTOR (mechanistic target of rapamycin) and focal adhesion kinase pathways, promoting cell growth, migration, and survival . This has implications in contexts such as wound healing and cancer biology.

Case Studies

Several clinical studies have highlighted the effects of L-Arginine supplementation:

  • Cardiovascular Health : A randomized controlled trial demonstrated that oral administration of L-Arginine improved endothelial function in patients with coronary artery disease .
  • Hypertension Management : In hypertensive patients, L-Arginine supplementation was associated with significant reductions in blood pressure levels due to enhanced NO production .

Table 1: Summary of Biological Activities Associated with L-Arginine Peptides

Activity TypeDescriptionReferences
VasodilationEnhances blood flow through NO production
AntimicrobialExhibits activity against Staphylococcus aureus and others
Wound HealingPromotes cell migration and protein synthesis
Immune ModulationEnhances immune responses

Table 2: Clinical Findings on L-Arginine Supplementation

Study FocusOutcomeReferences
Cardiovascular HealthImproved endothelial function
HypertensionSignificant reduction in blood pressure

Q & A

Basic: What are the methodological best practices for synthesizing long peptides with complex sequences like this compound?

Answer:
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing long peptides. Key steps include:

  • Resin selection : Use a chemically stable resin (e.g., Wang or Rink amide) to anchor the C-terminal amino acid.
  • Coupling efficiency : Optimize coupling reagents (e.g., HBTU/HOBt) and monitor with Kaiser tests to ensure >99% efficiency per step .
  • Side-chain protection : Employ tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for reactive residues like arginine, glutamine, and lysine .
  • Purification : Use reverse-phase HPLC with C18 columns and MS validation to isolate the target peptide from truncation products .

Advanced: How can sequence-specific modifications enhance the peptide’s stability and solubility for in vitro studies?

Answer:

  • Solubility optimization : Introduce charged residues (e.g., glutamic acid or lysine) at terminal regions or replace hydrophobic residues (e.g., phenylalanine) with polar analogs (e.g., tyrosine) .
  • Stability enhancement : Cyclize the peptide via disulfide bonds or lactam bridges to reduce proteolytic degradation. Use circular dichroism (CD) to confirm structural integrity post-modification .
  • Analytical validation : Combine MALDI-TOF mass spectrometry and NMR to verify modifications and assess aggregation propensity .

Basic: What analytical techniques are critical for confirming the peptide’s purity and structural fidelity?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (220 nm) to assess purity (>95% threshold) .
  • Mass spectrometry : ESI-MS or MALDI-TOF for exact mass verification (e.g., 1954.023 Da for the full-length peptide) .
  • Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via ion chromatography or ninhydrin assays to validate composition .

Advanced: How can researchers resolve contradictions in functional data (e.g., conflicting bioactivity results across studies)?

Answer:

  • Source validation : Confirm peptide purity and batch consistency using orthogonal methods (e.g., AAA + MS) to rule out synthesis artifacts .
  • Contextual factors : Replicate experiments under standardized conditions (pH, temperature, buffer composition) to isolate variables. For example, histidine residues are sensitive to pH changes in cellular assays .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in dose-response curves or receptor binding affinities .

Advanced: What computational strategies predict the peptide’s tertiary structure and interaction motifs?

Answer:

  • Machine learning (ML) models : Use platforms like AlphaFold or RoseTTAFold to predict 3D structures from sequence data. Validate predictions with cryo-EM or X-ray crystallography .
  • Molecular dynamics (MD) : Simulate peptide-receptor interactions (e.g., glutamate receptors) under physiological conditions using GROMACS or AMBER .
  • Epitope mapping : Train AI models on CDR (complementarity-determining region) libraries to design peptide variants with enhanced binding specificity .

Basic: How should researchers evaluate the peptide’s potential neurotoxic effects in excitotoxicity studies?

Answer:

  • In vitro models : Treat primary neuronal cultures with the peptide and measure intracellular Ca²⁺ flux (Fluo-4 AM dye) and mitochondrial membrane potential (JC-1 assay) .
  • In vivo validation : Use rodent models to assess blood-brain barrier penetration and monitor behavioral outcomes (e.g., Morris water maze for cognitive deficits) .
  • Control peptides : Compare against known neurotoxic agents (e.g., glutamate) and inert scrambled sequences to establish specificity .

Advanced: What experimental designs improve reproducibility in peptide-based studies?

Answer:

  • Blinded protocols : Randomize treatment groups and use automated liquid handlers to minimize bias in dose administration .
  • Multi-lab validation : Share peptide batches across collaborators to confirm functional consistency (e.g., antimicrobial activity assays) .
  • Data transparency : Publish raw MS spectra, HPLC chromatograms, and statistical code to enable independent verification .

Advanced: How can in silico tools optimize the peptide’s CDR-like regions for therapeutic applications?

Answer:

  • AI-driven design : Use platforms like Generate:Biomedicines to screen millions of sequence variants for optimal binding energy and solubility .
  • Affinity maturation : Apply Rosetta’s ddG_monomer protocol to predict stabilizing mutations (e.g., lysine → arginine substitutions) in CDR-like loops .
  • Validation pipeline : Test top candidates via surface plasmon resonance (SPR) and cell-based assays (e.g., NF-κB reporter systems) .

Basic: What methods are used to profile the peptide’s amino acid composition post-synthesis?

Answer:

  • Acid hydrolysis : Treat the peptide with 6M HCl at 110°C for 24 hours to break peptide bonds .
  • Ion chromatography : Separate hydrolyzed amino acids via high-performance anion-exchange columns and quantify with ninhydrin detection .
  • Tandem MS/MS : Fragment the peptide and map residue-specific ions (e.g., b/y ions) to confirm sequence coverage .

Advanced: How can researchers integrate this peptide into multi-target drug discovery platforms?

Answer:

  • Combinatorial libraries : Synthesize peptide derivatives with variable residues (e.g., arginine/lysine permutations) and screen against target panels (e.g., GPCRs, kinases) .
  • Synergistic assays : Test the peptide alongside small molecules (e.g., kinase inhibitors) in 3D tumor spheroids to identify combination therapies .
  • Omics integration : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways activated by the peptide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.